1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine
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Overview
Description
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine is a complex organic compound with a unique structure that combines elements of thiazole, benzodiazepine, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Benzodiazepine ring formation: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone or ketoester.
Attachment of the pyrrolidine moiety: This is usually done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via a suitable leaving group on the benzodiazepine core.
Final assembly: The final step involves the coupling of the thiazole-benzodiazepine intermediate with the pyrrolidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing any double bonds or carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A simpler pyrrolidine derivative with solvent properties.
Benzodiazepines: A class of compounds known for their anxiolytic and sedative effects.
Thiazole derivatives: Compounds with a thiazole ring, often studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine is unique due to its combination of structural elements from thiazole, benzodiazepine, and pyrrolidine. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31N3OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3 |
InChI Key |
QOLYCOJQUSUCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Origin of Product |
United States |
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